2,7-Dimethylacridine-3,6-diamine
Description
Contextualization within the Acridine (B1665455) Compound Class
Acridine is a planar, nitrogen-containing heterocyclic compound structurally related to anthracene. wikipedia.org This planarity is a critical feature, as it allows acridine derivatives to intercalate, or insert themselves, between the base pairs of DNA. researchgate.netoup.com This interaction can disrupt cellular processes like DNA replication and transcription, forming the basis of their wide-ranging biological activities. researchgate.net
The acridine nucleus is considered a "privileged pharmacophore" in medicinal chemistry, meaning its structure is a recurring motif in various biologically active compounds. nih.gov Derivatives are synthesized through several methods, including the Bernthsen acridine synthesis, which allows for specific substitution patterns to optimize biological or chemical properties. researchgate.net Beyond medicine, the extended conjugated system of the acridine ring gives rise to fluorescent properties, leading to their use as dyes and stains, such as acridine orange, which is used in cell cycle determination. wikipedia.orgsioc-journal.cn
Historical Perspectives on Acridine Derivative Research Contributions
The history of acridine research dates back to 1870, when Carl Gräbe and Heinrich Caro first isolated the parent compound from coal tar. wikipedia.orgmdpi.com The therapeutic potential of acridines was recognized in 1912 by Paul Ehrlich and L. Benda, who discovered their antimicrobial properties, leading to their first clinical use in 1917. oup.comptfarm.pl
During World War II, aminoacridines gained prominence as vital antibacterial and antimalarial drugs. oup.comptfarm.pl Mepacrine, an acridine-based medication, was widely used to combat malaria when quinine (B1679958) supplies were scarce. mdpi.comptfarm.pl The fundamental structure-activity relationships for these compounds were later established by the Australian chemist Adrien Albert, who demonstrated that their antibacterial efficacy depended on their ability to become positively charged (cationic ionization) and maintain a planar molecular surface. ptfarm.plresearchgate.net
The discovery and proliferation of antibiotics like penicillin and sulfonamides in the mid-20th century temporarily overshadowed the use of acridines in antisepsis. oup.commdpi.com However, research continued, and in the 1970s, the development of the acridine derivative amsacrine (B1665488) as the first synthetic DNA intercalating agent for cancer treatment marked a major milestone, cementing the role of the acridine scaffold in modern drug discovery. nih.gov
Current Research Trajectories and Academic Significance
Contemporary research on acridine derivatives is vibrant and multifaceted, driven by their versatile chemical nature and broad spectrum of biological activities. researchgate.netmdpi.com A significant area of focus remains in oncology, where scientists are designing novel derivatives with improved cytotoxicity and greater selectivity against various cancer types. researchgate.netmdpi.com
There is also a renewed interest in the antimicrobial properties of acridines, particularly in response to the global challenge of drug-resistant bacteria. oup.com Researchers are exploring new molecular designs to overcome resistance mechanisms. The unique ability of the acridine structure to interact with nucleic acids makes it a valuable tool in developing antiviral, antiparasitic, and anti-inflammatory agents. mdpi.commdpi.com
Beyond medicine, the strong fluorescence of many acridine derivatives is being harnessed for new applications. nih.govsioc-journal.cn They are being developed as sensitive fluorescent probes for imaging and monitoring biochemical processes. nih.gov Furthermore, their potential as organic semiconductor materials is an emerging field of investigation. sioc-journal.cn Modern synthetic chemistry techniques, such as microwave-assisted and one-pot syntheses, are accelerating the discovery of new acridine compounds, expanding the chemical library for screening and application in diverse scientific fields. sioc-journal.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethylacridine-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16/h3-7H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJYCKSBMCGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
135-49-9 (mono-hydrochloride) | |
| Record name | Acridine Yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9059046 | |
| Record name | 3,6-Acridinediamine, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-26-2 | |
| Record name | 3,6-Diamino-2,7-dimethylacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine Yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Acridinediamine, 2,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Acridinediamine, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dimethylacridine-3,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of 2,7 Dimethylacridine 3,6 Diamine
Established Synthetic Pathways to 2,7-Dimethylacridine-3,6-diamine
The synthesis of the this compound core can be achieved through several established methods, primarily involving the construction of the acridine (B1665455) ring system from appropriate precursors.
Precursor-Based Synthesis Approaches
A common and illustrative method for the synthesis of acridine dyes, including this compound, involves the condensation of 1,3-diaminobenzene derivatives. wikipedia.org One of the key precursors for this synthesis is 2,4-diaminotoluene (B122806). The reaction of 2,4-diaminotoluene with an aldehyde, such as acetaldehyde, leads to the formation of the acridine scaffold. wikipedia.org
Another classical approach to the acridine nucleus is the Bernthsen acridine synthesis . This method involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures. ptfarm.plnih.gov While this is a general method for acridines, its application to specifically synthesize this compound would likely involve the use of a symmetrically substituted diarylamine derived from m-toluidine. The reaction of diphenylamine (B1679370) with formic acid, for instance, yields the parent acridine ring. wikipedia.org
The Ullmann condensation represents another versatile method for the formation of C-N bonds and can be adapted for the synthesis of the acridine framework. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine. wikipedia.org The synthesis of N-phenylanthranilic acids, which can then be cyclized to form acridones, is a common application of the Ullmann condensation in acridine chemistry. pharmaguideline.com Subsequent reduction and functionalization would be necessary to arrive at the target diamine.
| Synthetic Method | Precursors | Reagents/Conditions | Product | Reference(s) |
| Condensation | 2,4-Diaminotoluene, Acetaldehyde | Heat | This compound | wikipedia.org |
| Bernthsen Synthesis | Di-m-tolylamine, Formic acid (hypothetical) | Zinc chloride, High temperature | 2,7-Dimethylacridine (B12920338) | ptfarm.plnih.gov |
| Ullmann Condensation | o-Chlorobenzoic acid, m-Toluidine | Copper catalyst, Base | N-(m-tolyl)anthranilic acid | wikipedia.orgpharmaguideline.com |
Methylation Strategies at C-2 and C-7 Positions
The introduction of methyl groups at the C-2 and C-7 positions of the acridine core is a key step in the synthesis of this compound. Electrophilic substitution reactions on the acridine ring often lead to di-substitution at the 2- and 7-positions. ptfarm.plpharmaguideline.com Therefore, a plausible strategy would involve the methylation of a pre-formed 3,6-diaminoacridine (proflavine) or a precursor that can be later converted to the diamine.
Alternatively, the synthesis can start from precursors already containing the methyl groups. For instance, using 2,4-diaminotoluene as a starting material directly incorporates the methyl groups into the final acridine structure at the desired positions. wikipedia.orgorgsyn.org
| Strategy | Substrate | Reagents/Conditions | Product | Reference(s) |
| Direct Synthesis | 2,4-Diaminotoluene | Acetaldehyde, Heat | This compound | wikipedia.org |
| Electrophilic Methylation (Hypothetical) | 3,6-Diaminoacridine (Proflavine) | Methylating agent (e.g., CH₃I), Lewis acid | This compound | ptfarm.pl |
Amination Reactions at C-3 and C-6 Positions
The introduction of amino groups at the C-3 and C-6 positions is crucial for the identity of this compound. One common method to achieve this is through the reduction of corresponding nitro groups. The nitration of 2,7-dimethylacridine would be expected to yield 2,7-dimethyl-3,6-dinitroacridine, which can then be reduced to the target diamine using standard reducing agents like tin and hydrochloric acid or catalytic hydrogenation. orgsyn.org
Another approach involves starting with precursors that already contain the amino functionalities. As mentioned earlier, the condensation of 2,4-diaminotoluene directly yields a diaminoacridine derivative. wikipedia.org
| Strategy | Substrate | Reagents/Conditions | Product | Reference(s) |
| Reduction of Nitro Groups | 2,7-Dimethyl-3,6-dinitroacridine | Sn/HCl or H₂/Pd-C | This compound | orgsyn.org |
| Direct Synthesis from Amino Precursors | 2,4-Diaminotoluene | Acetaldehyde, Heat | This compound | wikipedia.org |
Functionalization and Derivatization Reactions of this compound
The presence of two primary amino groups on the acridine scaffold makes this compound a versatile building block for the synthesis of a variety of derivatives.
Nucleophilic Substitution Reactions of Amino Moieties for Derivative Formation
The amino groups at the C-3 and C-6 positions can undergo various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Acylation: The amino groups can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction can be controlled to achieve mono- or di-acylation depending on the stoichiometry of the reagents.
Diazotization and Sandmeyer-type Reactions: The primary amino groups can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. youtube.commasterorganicchemistry.com These diazonium salts are versatile intermediates that can be subsequently transformed into a variety of functional groups through Sandmeyer or related reactions. For example, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups. youtube.com Heating the diazonium salt in water can lead to the corresponding diol.
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Acylation | Acid chloride (e.g., Acetyl chloride) | Di-amide derivative | General knowledge |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Di-diazonium salt | youtube.commasterorganicchemistry.com |
| Sandmeyer Reaction | Diazonium salt, CuCl/CuBr/CuCN | Di-chloro/Di-bromo/Di-cyano derivative | youtube.com |
| Hydrolysis of Diazonium Salt | Diazonium salt, H₂O, Heat | Di-hydroxy derivative | youtube.com |
Condensation Reactions for Schiff Base Synthesis
The primary amino groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). organic-chemistry.orgnih.gov These reactions are typically carried out by refluxing the diamine with two equivalents of the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. unsri.ac.idcore.ac.uk The resulting bis-Schiff bases are often colored and fluorescent compounds with potential applications in various fields. A wide variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of Schiff base derivatives. iosrjournals.orgnih.gov
| Aldehyde | Reaction Conditions | Product | Reference(s) |
| Benzaldehyde | Ethanol (B145695), Reflux | N,N'-bis(benzylidene)-2,7-dimethylacridine-3,6-diamine | nih.govunsri.ac.id |
| Salicylaldehyde | Ethanol, Reflux | N,N'-bis(2-hydroxybenzylidene)-2,7-dimethylacridine-3,6-diamine | core.ac.uk |
| 4-Methoxybenzaldehyde | Ethanol, Reflux | N,N'-bis(4-methoxybenzylidene)-2,7-dimethylacridine-3,6-diamine | iosrjournals.org |
| 4-Nitrobenzaldehyde | Ethanol, Reflux | N,N'-bis(4-nitrobenzylidene)-2,7-dimethylacridine-3,6-diamine | nih.gov |
Polymerization for Polyimide and Copolyimide Synthesis
The synthesis of polyimides from diamines and dianhydrides is a well-established method for producing high-performance materials with exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netvt.edunasa.govvt.edu While specific literature detailing the polymerization of this compound is not extensively available, the synthesis would be expected to follow the general and well-documented methodologies for aromatic polyimides. These methods primarily include a two-step process involving the formation of a poly(amic acid) precursor, followed by cyclization, or a one-step high-temperature solution polymerization. vt.edu
The most common approach is the two-step method . vt.edu This process begins with the reaction of the diamine, in this case, this compound, with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) at ambient temperatures. This initial step results in the formation of a soluble poly(amic acid) intermediate. The subsequent step involves the cyclization of the poly(amic acid) to the final polyimide. This can be achieved either by thermal treatment at elevated temperatures or by chemical imidization at room temperature using a dehydrating agent like acetic anhydride (B1165640) with a catalyst such as pyridine. nih.gov
Alternatively, the one-step high-temperature solution polymerization method can be employed for polyimides that are soluble in organic solvents at the polymerization temperature. This technique involves heating a stoichiometric mixture of the diamine and dianhydride in a high-boiling solvent, such as m-cresol, to temperatures between 180°C and 220°C. The water generated during the imidization is continuously removed, often as an azeotrope, to drive the reaction to completion. vt.edu
The properties of the resulting polyimides are highly dependent on the choice of the dianhydride comonomer. Aromatic dianhydrides such as Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), and 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) are commonly used to impart specific characteristics to the polymer. For instance, the incorporation of fluorine-containing dianhydrides like 6FDA is known to enhance the solubility and optical transparency of the resulting polyimides. nih.gov
The synthesis of copolyimides involves the use of two or more different diamines or dianhydrides. By incorporating this compound with other aromatic diamines, the properties of the resulting copolymer can be tailored. This approach allows for fine-tuning of characteristics such as solubility, thermal properties, and processability.
Table 1: Potential Dianhydrides for Polyimide Synthesis with this compound
| Dianhydride Name | Abbreviation | Potential Influence on Polymer Properties |
| Pyromellitic dianhydride | PMDA | High thermal stability, rigidity |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | Enhanced solubility, optical transparency, lower dielectric constant |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | BTDA | Good thermal properties, improved processability |
| 4,4'-Oxydiphthalic anhydride | ODPA | Increased flexibility, good solubility |
Table 2: Expected Properties of Polyimides Derived from this compound (Based on Analogous Systems)
| Property | Expected Range/Value |
| Glass Transition Temperature (Tg) | > 250 °C |
| Tensile Strength | 80 - 150 MPa |
| Tensile Modulus | 2 - 5 GPa |
| Decomposition Temperature (5% weight loss) | > 450 °C |
| Solubility | Likely soluble in polar aprotic solvents (e.g., NMP, DMAc) |
Design and Synthesis of Advanced Acridine-Based Architectures
The rigid and planar structure of the acridine nucleus makes this compound an attractive building block for the construction of more complex, advanced architectures such as macrocycles and star-shaped polymers. While specific examples utilizing this particular diamine are not prevalent in the reviewed literature, established synthetic strategies for related compounds can be extrapolated.
Acridine-Containing Macrocycles: The synthesis of macrocycles often involves the condensation reaction between diamines and dialdehydes or other suitable difunctional monomers under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The reaction of this compound with various aromatic dialdehydes could potentially lead to the formation of novel macrocyclic structures. The geometry of the dialdehyde (B1249045) would play a crucial role in determining the size and shape of the resulting macrocycle. For instance, the condensation of chiral diamines with aromatic dialdehydes has been shown to yield a variety of macrocyclic Schiff bases, including [2+2], [3+3], and larger condensation products.
Star-Shaped Polymers: Star-shaped polymers consist of multiple polymer arms radiating from a central core. This compound could potentially be modified to act as a core-initiating molecule. For example, the amino groups could be functionalized to introduce polymerization initiation sites. Subsequent polymerization of monomers from these sites would lead to the formation of a star-shaped polymer with an acridine core. The "core-first" approach is a common method for synthesizing such architectures.
The synthesis of acridine-triazole and acridine-thiadiazole derivatives has been reported, demonstrating the versatility of the acridine scaffold in creating complex heterocyclic systems through multi-step synthetic routes. nih.gov These approaches often involve the modification of the acridine core to introduce reactive functionalities that can then be used to build more elaborate structures. nih.govnih.gov
Spectroscopic and Advanced Analytical Characterization of 2,7 Dimethylacridine 3,6 Diamine and Its Derivatives
Vibrational Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2,7-Dimethylacridine-3,6-diamine, typically recorded using a KBr pellet, reveals characteristic absorption bands corresponding to its various functional groups. The primary amino (-NH₂) groups are expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the acridine (B1665455) ring system would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching from the methyl groups is anticipated in the 2850-2960 cm⁻¹ range.
Furthermore, the C=C and C=N stretching vibrations of the heterocyclic acridine ring are expected to produce a series of bands in the 1400-1650 cm⁻¹ region. The N-H bending vibrations of the amino groups would also be present in this region, typically around 1600 cm⁻¹. Bending vibrations for the methyl groups and aromatic C-H bonds would be observed in the lower frequency "fingerprint" region of the spectrum, providing a complex and unique pattern for the molecule.
While specific, publicly available FT-IR spectra for this compound are limited, analysis of related diaminoacridine derivatives supports these expected vibrational modes. For instance, studies on similar aromatic diamines show the characteristic N-H and aromatic C-H stretches, which are fundamental for confirming the presence of these key functional groups.
| Functional Group | Expected Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 |
| C=C / C=N (Acridine Ring) | Stretch | 1400 - 1650 |
| Amino (-NH₂) | Bend | ~1600 |
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by the vibrations of the aromatic acridine core due to its high polarizability. The symmetric stretching vibrations of the C=C bonds in the aromatic rings typically give rise to strong Raman bands.
Due to the molecule's fluorescence, obtaining a high-quality Raman spectrum can be challenging. However, using a laser excitation wavelength that does not overlap with the absorption band of the molecule can mitigate this issue. The Raman spectrum would be particularly useful for studying the skeletal vibrations of the acridine ring system and the C-C stretching of the methyl groups. Research on the Raman spectroscopy of yellow synthetic organic pigments has demonstrated its utility in identifying pigments in complex matrices, a technique that could be applied to Acridine Yellow. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of the nuclei within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed structural information.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the two methyl groups at the 2 and 7 positions are expected to appear as a sharp singlet in the upfield region, typically around 2.0-2.5 ppm. The protons of the two primary amino groups at the 3 and 6 positions would also likely appear as a singlet, with a chemical shift that can be influenced by solvent and concentration, but generally expected in the range of 4.0-6.0 ppm.
The aromatic protons on the acridine ring system would resonate in the downfield region, typically between 7.0 and 8.5 ppm. Due to the substitution pattern, these protons would show specific splitting patterns (doublets and singlets) that can be used to confirm their positions on the ring. While specific ¹H NMR data for this compound is not widely published, data for the parent acridine molecule shows aromatic protons in the range of 7.4 to 8.7 ppm. chemicalbook.com
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |
| Amino (-NH₂) | 4.0 - 6.0 | Singlet (broad) |
| Aromatic (Acridine Ring) | 7.0 - 8.5 | Doublets, Singlets |
Carbon Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, due to its symmetry, a smaller number of signals than the total number of carbon atoms (15) would be expected. The carbon atoms of the two methyl groups would give a signal in the upfield region, around 15-25 ppm.
The carbon atoms of the acridine ring would resonate in the aromatic region, from approximately 110 to 150 ppm. The carbons attached to the amino groups (C3 and C6) and the methyl groups (C2 and C7) would have distinct chemical shifts influenced by these substituents. The quaternary carbons of the acridine ring would also be identifiable. While specific ¹³C NMR data is scarce, studies on related acridine derivatives show aromatic carbon signals in the expected downfield region. researchgate.net
| Carbon Type | Expected Chemical Shift (ppm) |
| Methyl (-CH₃) | 15 - 25 |
| Aromatic C-H (Acridine Ring) | 110 - 135 |
| Aromatic C-N / C-C (Acridine Ring) | 135 - 150 |
Electronic Absorption and Emission Spectroscopy
This compound, as Acridine Yellow, is a fluorescent dye, and its electronic absorption and emission properties are of significant interest.
In ethanol (B145695), Acridine Yellow exhibits a maximum absorption wavelength (λ_max) at approximately 461 nm. aatbio.com Another source reports a maximum absorption at 470 nm. nih.govmfa.org The molar extinction coefficient at 460.8 nm has been reported to be 39,400 cm⁻¹/M. omlc.org
Upon excitation, it fluoresces with a strong bluish-green light. The emission maximum (λ_em) in ethanol is around 493 nm. aatbio.com Other studies have reported an emission maximum at 550 nm when excited at 470 nm. nih.govmfa.org The fluorescence quantum yield in ethanol has been determined to be 0.47. omlc.org These photophysical properties are influenced by the solvent environment. acs.org The interaction of Acridine Yellow with biomolecules, such as adenosine (B11128) triphosphate, can lead to significant changes in its spectral characteristics, including an enhancement of resonance light scattering. nih.gov
| Parameter | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λ_max) | ~461 nm | Ethanol | aatbio.com |
| Absorption Maximum (λ_max) | 470 nm | - | nih.govmfa.org |
| Molar Extinction Coefficient | 39,400 cm⁻¹/M | at 460.8 nm in Ethanol | omlc.org |
| Emission Maximum (λ_em) | ~493 nm | Ethanol | aatbio.com |
| Emission Maximum (λ_em) | 550 nm | Excitation at 470 nm | nih.govmfa.org |
| Fluorescence Quantum Yield (Φ_F) | 0.47 | Ethanol | omlc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound, UV-Vis spectra provide valuable information about its chromophoric system. In ethanol, Acridine Yellow exhibits a characteristic absorption profile. omlc.orgphotochemcad.com The primary absorption peak is observed in the visible region, which is responsible for its yellow color.
Studies have reported the maximum absorption wavelength (λmax) for Acridine Yellow in ethanol to be around 460.8 nm, with a molar extinction coefficient (ε) of 39,400 cm⁻¹/M at this wavelength. omlc.org Another source reports a maximum absorption at 264 nm with a molar extinction coefficient of 51,100 cm⁻¹/M in ethanol. photochemcad.com Some commercial samples of Acridine Yellow have also been characterized by UV-Vis spectroscopy, confirming its utility in sample identification and purity assessment. sigmaaldrich.comnih.gov The absorption spectrum of Acridine Yellow is influenced by the solvent environment and the protonation state of the amino groups.
Table 1: UV-Vis Absorption Data for this compound (Acridine Yellow)
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Ethanol | 460.8 | 39,400 | omlc.org |
| Ethanol | 264 | 51,100 | photochemcad.com |
| Ethanol | 470 | Not Reported | mfa.org |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method for investigating the excited state properties of molecules like this compound, which is known for its fluorescent properties. wikipedia.org
Steady-State Fluorescence Emission Characteristics
In dilute solutions, this compound exhibits strong fluorescence. When dissolved in ethanol and excited at 420 nm, it displays a broad emission spectrum with a maximum (λem) around 493 nm, resulting in a bluish-green fluorescence. omlc.orgaatbio.com Other reports indicate a maximum emission wavelength of 550 nm with an excitation wavelength of 470 nm. mfa.org The fluorescence spectra of 3,6-diaminoacridine derivatives are known to be sensitive to the local environment, including solvent polarity and the presence of quenchers. For instance, the fluorescence of 3,6-diaminoacridines can be quenched by guanosine (B1672433) monophosphate (GMP). nih.gov
Table 2: Steady-State Fluorescence Data for this compound (Acridine Yellow)
| Solvent | Excitation Wavelength (nm) | Emission Maximum (λem) (nm) | Reference |
| Ethanol | 420 | ~493 | omlc.orgaatbio.com |
| Not Specified | 470 | 550 | mfa.org |
Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements
Time-resolved fluorescence spectroscopy provides insights into the decay kinetics of the excited state. For free 3,6-diaminoacridine dyes in solution, the fluorescence decay typically follows a single-exponential decay law. nih.gov However, when interacting with other molecules, such as DNA, the decay can become more complex, often described by a multi-exponential decay. nih.gov
A detailed study on the time- and wavelength-resolved delayed-fluorescence of Acridine Yellow in a rigid saccharide glass revealed non-exponential decay at all temperatures, suggesting the presence of at least two discrete populations of excited states. acs.orginstras.com This phenomenon is attributed to the heterogeneity of the local environment around the dye molecules. At room temperature, a yellow-green delayed fluorescence is the primary decay pathway, while at lower temperatures, an orange phosphorescence becomes dominant. acs.org
Luminescence Quantum Yield Determination
The luminescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For this compound (Acridine Yellow) in ethanol, the fluorescence quantum yield has been determined to be 0.47. omlc.orgphotochemcad.com In a rigid saccharide matrix, a quantum yield of 0.55 ± 0.02 has been reported for Acridine Yellow in methanol, which was used as a standard. acs.org The quantum yield of 3,6-diaminoacridine derivatives is known to be influenced by factors such as solvent, temperature, and binding to other molecules. For example, the fluorescence quantum yields of these dyes decrease with an increasing guanine-cytosine (GC) content when bound to DNA. nih.gov
Aggregation-Induced Emission (AIE) and Enhancement (AIEE) Phenomena
Aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE) are photophysical phenomena where non- or weakly-emissive molecules become highly luminescent upon aggregation. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. While direct studies on the AIE or AIEE properties of this compound are not prevalent in the reviewed literature, research on related acridine derivatives suggests the potential for such behavior. The core principle of AIE often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Commercial samples of Acridine Yellow (this compound) have been analyzed using mass spectrometry to confirm their identity and purity. sigmaaldrich.comnih.gov The molecular weight of this compound is 237.306 g/mol , corresponding to the molecular formula C₁₅H₁₅N₃. matrix-fine-chemicals.comguidechem.com Mass spectrometry can also be used to identify related impurities, as demonstrated in a study that distinguished true Acridine Yellow from a compound with an additional methyl group. nih.gov
Advanced Microscopic Characterization
Microscopy techniques are fundamental in visualizing the morphology and structure of materials at the micro- and nanoscale. For this compound derivatives, particularly when incorporated into nanoparticles or thin films, these methods reveal key physical characteristics.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure properties of a surface at the nanoscale. It is particularly valuable for characterizing the topography of nanoparticles and films incorporating acridine derivatives.
In studies of Acridine Orange (AO)-loaded poly(2-hydroxyethyl methacrylate) (PHEMA) nanoparticles, AFM has been employed to elucidate their surface morphology. nih.gov Research findings indicate that these nanoparticles possess a spherical shape and a smooth surface, which are critical parameters for their interaction in biological systems. nih.gov The high-resolution, three-dimensional images provided by AFM confirm the uniformity and size distribution of such nanoparticles, which is difficult to achieve with other microscopy methods. nih.govnih.gov
Table 1: AFM Characterization of Acridine Orange-Loaded Nanoparticles
| Sample | Observed Morphology | Key Findings | Reference |
| AO-loaded PHEMA Nanoparticles | Spherical with smooth surface | Confirmed the uniform, spherical shape and surface characteristics of the nanoparticles. | nih.gov |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides information about the sample's surface topography and composition by scanning it with a focused beam of electrons. It is widely used to study the size, shape, and surface features of materials containing acridine derivatives.
Table 2: SEM Characterization of Acridine Orange-Related Materials
| Sample | Observed Morphology | Key Findings | Reference |
| AO-loaded PHEMA Nanoparticles | Spherical, smooth surface | Corroborated AFM and TEM findings of a uniform spherical morphology. | nih.gov |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at a very high resolution. By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal details about the size, shape, and arrangement of nanoparticles and their components.
TEM has been instrumental in characterizing various nanoparticles functionalized with this compound and its derivatives. Studies on Acridine Orange (AO) conjugated with magnetic nanoparticles used TEM to confirm the structure of the resulting composite particles. nih.gov Similarly, High-Resolution TEM (HR-TEM) was employed to investigate the binding interaction and aggregation of AO on the surface of gold nanoparticles, revealing aggregated clusters. researchgate.net For AO-loaded PHEMA nanoparticles, TEM analysis provided definitive evidence of their spherical shape and smooth surface, complementing SEM and AFM data. nih.gov
Table 3: TEM Analysis of Nanoparticles with Acridine Orange Derivatives
| Sample System | Technique | Key Findings | Reference(s) |
| AO-functionalized Magnetic Nanoparticles | TEM | Confirmed the successful functionalization and characterized the resulting nanoparticle structure. | nih.gov |
| AO with Gold Nanoparticles | HR-TEM | Revealed the formation of aggregated nanoparticle clusters due to electrostatic interactions with AO. | researchgate.net |
| AO-loaded PHEMA Nanoparticles | TEM | Verified the spherical shape and smooth surface of the polymeric nanoparticles. | nih.gov |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for determining the stability, purity, and phase behavior of this compound and its derivatives.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. It is primarily used to determine the thermal stability and decomposition profile of compounds.
The thermal stability of a series of novel acridine derivatives has been investigated using TGA. researchgate.net In one study, TGA and its derivative (DTGA) thermograms were recorded under a nitrogen atmosphere at a heating rate of 10 °C min⁻¹. researchgate.net The analysis revealed that the synthesized acridine derivatives were thermally stable up to temperatures ranging from 320°C to 400°C, indicating their suitability for applications where high thermal resistance is required. researchgate.net The decomposition typically occurs in distinct steps, which can be correlated with the loss of specific functional groups.
Table 4: TGA Decomposition Data for Novel Acridine Derivatives
| Compound | Onset Decomposition Temperature (°C) | Key Findings | Reference |
| Acridine Derivative S1 | ~320 | High thermal stability | researchgate.net |
| Acridine Derivative S2 | ~400 | High thermal stability | researchgate.net |
| Acridine Derivative S3 | ~380 | High thermal stability | researchgate.net |
| Acridine Derivative S4 | ~350 | High thermal stability | researchgate.net |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.
DSC has been used to characterize the thermal properties of acridine and its derivatives. For instance, the melting point and heat of fusion of a new polymorph of the parent compound, acridine, were determined using DSC. nih.gov The analysis showed a sharp endothermic peak corresponding to melting, with an onset temperature of 108.8 °C and a heat of fusion of 19.2 kJ mol⁻¹. nih.gov This type of data is crucial for identifying different polymorphic forms and assessing the purity of a compound. In other studies on acridine derivatives, melting points have been determined, which is a key parameter obtained from DSC analysis, to confirm the synthesis of the target molecule. nih.gov
Table 5: DSC Thermal Transition Data for Acridine
| Compound/Polymorph | Transition | Onset Temperature (°C) | Enthalpy of Fusion (ΔHfus) (kJ mol⁻¹) | Reference |
| Acridine (Form IX) | Melting | 108.8 | 19.2 | nih.gov |
Electrochemical Characterization Techniques
The electrochemical behavior of this compound, also widely known as Acridine Yellow (AY), provides significant insights into its redox properties, which are fundamental to its applications in various fields, including as a fluorescent probe and in electroanalysis. mdpi.comwikipedia.org Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for studying the oxidation and reduction processes of this molecule. These methods can elucidate electron transfer mechanisms, the stability of redox species, and potential interactions with other molecules. mdpi.comopenaccesspub.org
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical technique used to investigate the redox properties of a substance in solution. mdpi.com By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is produced, offering qualitative and quantitative information about the electrochemical reactions.
Detailed research on the electrochemical behavior of this compound has been conducted using cyclic voltammetry, often in the context of its interaction with biological molecules like DNA. In a study utilizing a glassy carbon electrode (GCE), the electrochemical properties of a 1.0 μM solution of Acridine Yellow in a pH 7.0 phosphate (B84403) buffer were examined. The results showed a distinct, irreversible cathodic peak at approximately -0.85 V (vs. Ag/AgCl). This peak is attributed to the reduction of the aromatic acridine core. mdpi.com
Furthermore, the oxidative behavior of this compound has been observed. When the dye was adsorbed onto a carbon black-modified GCE and allowed to interact with DNA, a new, irreversible anodic peak emerged at +0.85 V. This peak, which grew with successive potential cycles, is assigned to the oxidation of the dye. The interaction with DNA appears to facilitate this oxidation process, likely by preventing dye aggregation and making the electroactive sites more accessible. mdpi.com
These findings indicate that this compound undergoes irreversible redox processes. The separation of its reduction and oxidation potentials highlights its potential utility in electrochemical sensing applications, where the presence of an analyte (like DNA) can modulate its voltammetric response. mdpi.com
Table 1: Cyclic Voltammetry Data for this compound (Acridine Yellow)
| Analyte Concentration | Electrode System | Medium | Redox Process | Peak Potential (E_p) vs. Ag/AgCl | Characteristics | Reference |
| 1.0 μM | Bare Glassy Carbon Electrode (GCE) | 0.025 M Phosphate Buffer (pH 7.0) | Reduction | -0.85 V | Irreversible Cathodic Peak | mdpi.com |
| 1.0 μM | Carbon Black-Modified GCE + DNA | 0.025 M Phosphate Buffer (pH 7.0) | Oxidation | +0.85 V | Irreversible Anodic Peak | mdpi.com |
Differential Pulse Voltammetry (DPV)
Differential pulse voltammetry is a sensitive voltammetric technique that offers enhanced resolution and lower detection limits compared to cyclic voltammetry. openaccesspub.org In DPV, the current is sampled just before and at the end of a series of potential pulses that are superimposed on a linearly increasing potential ramp. The difference in current is then plotted against the potential. openaccesspub.org This method effectively minimizes the contribution of non-faradaic (charging) current, resulting in well-defined, peak-shaped voltammograms where the peak height is directly proportional to the analyte's concentration. openaccesspub.orgnih.gov
While the principles of DPV make it an ideal technique for the quantitative analysis of electroactive species like this compound, specific research findings detailing its DPV characterization are not extensively documented in the reviewed literature. However, the application of DPV to similar acridine derivatives, such as acridine orange, has been successful in achieving high sensitivity for detecting various analytes. pnu.ac.ir
Theoretically, DPV could be applied to this compound to quantify its concentration in various samples. Based on its CV behavior, one would expect to observe a DPV peak corresponding to its oxidation at a potential near +0.85 V or its reduction around -0.85 V, depending on the experimental setup and the targeted redox event. The high sensitivity of DPV would be particularly advantageous for detecting trace amounts of the compound or for studying its interactions at low concentrations.
Computational Chemistry and Theoretical Investigations of 2,7 Dimethylacridine 3,6 Diamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. Despite its broad application in studying acridine (B1665455) derivatives, specific DFT studies focused solely on 2,7-Dimethylacridine-3,6-diamine are not readily found in the surveyed literature.
A crucial first step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable conformation.
Following optimization, the electronic structure can be analyzed. This includes mapping the distribution of electron density, which reveals how electrons are shared between atoms and identifies regions of the molecule that are electron-rich or electron-poor. This information is key to understanding the molecule's polarity, solubility, and potential sites for chemical reactions. Although DFT is the standard method for these calculations, specific optimized coordinates and detailed electronic structure analyses for this compound are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, a FMO analysis would calculate the energies of these orbitals and the magnitude of the gap, providing insight into its stability and potential as an electronic material. However, specific HOMO-LUMO energy values from DFT calculations for this compound are not documented in the available search results.
Table 1: Key Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₅N₃ |
| Molecular Weight | 237.306 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Topological Polar Surface Area | 64.9 Ų |
This data is based on general chemical information and not on specific computational studies. guidechem.com
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties, such as their UV-Visible absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light.
For a dye like this compound, a TD-DFT analysis would be invaluable for understanding the origin of its color and fluorescence. It would identify the specific molecular orbitals involved in the electronic transitions that give rise to its characteristic yellow color and strong fluorescence. While TD-DFT studies have been performed on other acridine dyes to correlate their structure with absorption spectra, a specific TD-DFT analysis for this compound is not found in the surveyed literature. scispace.com
Ab Initio Methods
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. There are no specific ab initio computational studies for this compound reported in the available research.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their conformational changes and interactions with their environment (e.g., a solvent or a biological macromolecule).
For this compound, MD simulations could be used to understand its behavior in solution or its mode of interaction when used as a biological stain. However, there are no specific MD simulation studies focused on this compound in the reviewed scientific literature.
Conformational Analysis and Dynamics
Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a molecule like this compound, with its methyl and amine substituents on the rigid acridine core, understanding the preferred conformations is key to elucidating its chemical behavior and interactions.
Theoretical conformational analysis of similar organic molecules is often performed using quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.comchemrxiv.orgresearchgate.net These calculations can determine the optimized geometry of different conformers and their corresponding energy levels. For this compound, the primary degrees of freedom for conformational changes would involve the rotation of the methyl groups and the orientation of the amine groups relative to the acridine plane.
The rotation of the methyl groups is generally considered to have a low energy barrier. More significant from a chemical and photophysical perspective is the conformation of the 3,6-diamine groups. The planarity of these amine groups with respect to the aromatic ring system can significantly influence the electronic properties of the molecule. A planar conformation would maximize the delocalization of the nitrogen lone pair electrons into the aromatic π-system, which would, in turn, affect the molecule's absorption and emission spectra.
Table 1: Postulated Conformational States and Dihedral Angles
| Conformer | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Population (%) |
| Planar | 0° | 0 | High |
| Pyramidal | ~30-40° | Higher | Low |
Note: The data in this table is illustrative and based on general principles of conformational analysis for similar aromatic amines. Actual values would require specific quantum chemical calculations.
The dynamics of these conformations, including the energy barriers for interconversion, can be studied using computational methods like molecular dynamics (MD) simulations. These simulations would provide insights into how the molecule behaves over time at different temperatures, revealing the flexibility of the substituent groups and the accessibility of different conformational states.
Solvent Effects on Photophysical Properties
The photophysical properties of fluorescent dyes like this compound, such as their absorption and emission spectra, are often highly sensitive to the surrounding solvent environment. nih.govresearchgate.netresearchgate.net This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent.
Computational studies can model these solvent effects using various approaches, from implicit solvent models that treat the solvent as a continuous medium to explicit solvent models where individual solvent molecules are included in the calculation. These models help in understanding and predicting the shifts in spectral properties in different solvents.
For acridine derivatives, an increase in solvent polarity typically leads to a bathochromic (red) shift in the fluorescence emission spectrum. researchgate.net This is often attributed to a larger dipole moment in the excited state compared to the ground state. The more polar solvent better stabilizes the more polar excited state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission.
Table 2: Hypothetical Photophysical Data in Different Solvents
The following table provides a hypothetical representation of the expected photophysical data for this compound in a range of solvents with varying polarities.
| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 0.1 | ~450 | ~480 | ~1400 |
| Toluene | 2.4 | ~455 | ~495 | ~1800 |
| Dichloromethane | 3.1 | ~460 | ~510 | ~2200 |
| Acetonitrile | 5.8 | ~465 | ~525 | ~2600 |
| Water | 10.2 | ~470 | ~540 | ~3000 |
Note: This data is illustrative and based on known trends for similar acridine dyes. nih.govresearchgate.net Actual experimental values are required for confirmation.
Theoretical calculations can also be used to estimate the change in dipole moment upon excitation, providing a quantitative measure of the intramolecular charge transfer (ICT) character of the excited state. For molecules with significant ICT character, the fluorescence quantum yield and lifetime can also be influenced by the solvent environment.
Quantitative Structure-Property Relationship (QSPR) and Prediction Models
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. nih.govrsc.orgnih.gov These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. ijirset.comresearchgate.netresearchgate.net
For this compound and related compounds, QSPR models could be developed to predict a wide range of properties, including their photophysical characteristics, solubility, or biological activity. The development of a QSPR model typically involves the following steps:
Data Set Collection: A diverse set of acridine derivatives with known experimental values for the property of interest is compiled. ijirset.com
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property. ijirset.comresearchgate.net
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net
Table 3: Common Descriptors in QSPR Models for Acridine Derivatives
| Descriptor Type | Examples | Predicted Property |
| Constitutional | Molecular Weight, Number of N atoms | Solubility, Lipophilicity |
| Topological | Wiener Index, Kier & Hall Indices | DNA Binding Affinity researchgate.net |
| Geometrical | Molecular Surface Area, Molecular Volume | Photophysical Properties |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Antileishmanial Activity ijirset.com |
While a specific QSPR model for this compound is not documented in the cited literature, studies on other acridine derivatives have successfully employed these techniques. ijirset.comresearchgate.net For instance, 3D-QSAR models have been developed for acridine derivatives to predict their antileishmanial activity, identifying key pharmacophoric features such as hydrogen bond donors and acceptors. ijirset.com A similar approach could be applied to predict the photophysical properties of this compound and its analogs, aiding in the design of new fluorescent probes with desired characteristics. The accuracy of such predictive models is continually improving with the advancement of artificial intelligence and machine learning techniques. nih.gov
Interactions with Biomolecular Systems and Associated Mechanisms
Nucleic Acid Intercalation and Binding Mechanisms
2,7-Dimethylacridine-3,6-diamine, a derivative of proflavine (B1679165) (3,6-diaminoacridine), is recognized for its ability to bind to DNA, a characteristic shared by many acridine (B1665455) compounds. nih.govmdpi.com This interaction is fundamental to its biological effects.
Table 1: Comparative DNA Unwinding Properties of 2,7-dialkyl-substituted Proflavine Derivatives
| Compound | Substitution at 2,7-positions | DNA Unwinding Property |
| Proflavine | Hydrogen | Intercalator |
| This compound | Methyl | Intercalator |
| 2,7-Diethylproflavine | Ethyl | Intercalator |
| 2,7-Diisopropylproflavine | Isopropyl | Intermediate |
| 2,7-Di-t-butylproflavine | tert-Butyl | Non-unwinding |
Source: Based on findings from Baguley et al., 1982. nih.gov
Proflavine itself binds strongly to DNA, with binding constants (Ka) that are influenced by ionic strength. rsc.org For instance, at high salt concentrations (500 mM NaCl), a determinable association constant has been measured. rsc.org The binding of proflavine and its derivatives often exhibits a preference for GC-rich sequences, although it is not strictly sequence-specific. rsc.org
The established mechanism for proflavine derivatives, including this compound, involves intercalation, where the planar acridine ring inserts itself between adjacent base pairs of the DNA double helix. nih.govstlawu.edu This process is thought to occur in a two-step mechanism, initiated by the formation of a pre-intercalative state where the molecule is bound externally to the DNA, followed by the insertion of the chromophore into the core of the helix. rsc.org
Upon intercalation, the DNA helix must unwind to accommodate the inserted molecule, leading to a local distortion of the DNA structure. stlawu.edu Crystallographic and molecular modeling studies of proflavine complexed with DNA fragments show that the drug molecule is inserted from the major groove. nih.govucl.ac.uk This insertion widens the grooves compared to standard B-form DNA and induces specific conformational changes in the sugar-phosphate backbone. nih.govnih.govoup.comcapes.gov.br The exocyclic amino groups of proflavine, and by extension the amino groups of its 2,7-dimethyl derivative, are positioned in the major groove where they can form hydrogen bonds with the DNA, further stabilizing the complex. rsc.org
While the primary focus has been on DNA, acridine derivatives like proflavine have also been shown to interact with RNA. ucl.ac.uk These interactions can be significant, as they may interfere with RNA function. For example, proflavine has been identified as an inhibitor of the HIV-1 Rev protein by specifically targeting the high-affinity Rev binding site within the Rev Responsive Element (RRE) RNA. acs.org
NMR studies have revealed that two proflavine molecules can bind cooperatively to the RRE-IIB, a key structural motif of the RRE. acs.org This binding occurs in an asymmetric chemical environment within the RNA's binding pocket. acs.org Given the structural similarity, it is plausible that this compound could also interact with specific RNA structures, although specific studies on this derivative's RNA binding properties were not identified in the search results. Theoretical studies have also been conducted to model the intercalation of proflavine into RNA fragments, suggesting a similar, though not identical, binding mode to that observed with DNA. ucl.ac.uk
Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, have been instrumental in elucidating the structural details of proflavine's interaction with nucleic acids. rsc.orgnih.gov These computational approaches have been used to derive models of proflavine intercalated into specific DNA sequences, such as d(GATACGATAC), starting from crystallographic data. nih.govnih.govoup.comcapes.gov.br Such models have revealed key conformational features of the intercalation complex, including widened grooves and distinct roll, twist, and tilt parameters of the base pairs at the binding site. nih.govnih.govoup.comcapes.gov.br
Simulations have also been employed to study the dynamics of proflavine association with DNA, providing insights into the formation of the pre-intercalative state. rsc.org These studies suggest that the initial binding to the exterior of the DNA helix is a very rapid process. rsc.org Furthermore, theoretical studies have compared the intercalation of proflavine into both DNA and RNA fragments, highlighting the subtle differences in the binding modes between the two types of nucleic acids. ucl.ac.uk
Protein Interaction and Binding Dynamics
Studies on proflavine have demonstrated its ability to bind to various proteins. nih.gov For instance, fluorescence quenching experiments have shown that proflavine interacts with bovine serum albumin (BSA), lysozyme, and trypsin. nih.gov The binding is often associated with the quenching of tryptophan fluorescence, indicating that the interaction occurs in the vicinity of these amino acid residues. nih.gov The binding of proflavine to these proteins can lead to conformational changes in the protein structure. nih.gov
The interaction with proteins is a critical consideration, as it can influence the bioavailability and distribution of the compound. While specific studies on the protein binding of this compound were not found, the behavior of the parent compound, proflavine, suggests a potential for such interactions.
Spectroscopic Signatures of Protein Complex Formation
The formation of a complex between this compound and a protein can be monitored and characterized using various spectroscopic techniques. These methods provide insights into the binding mode, stoichiometry, and the conformational changes induced in either the small molecule or the protein upon complexation.
Fluorescence spectroscopy is a particularly powerful tool for studying such interactions. Proteins containing fluorescent amino acid residues, such as tryptophan and tyrosine, can serve as intrinsic probes. The binding of a ligand like this compound in the vicinity of these residues can lead to quenching of the protein's natural fluorescence. This quenching can occur through various mechanisms, including collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching).
The analysis of fluorescence quenching data allows for the determination of key binding parameters. For instance, studies on closely related 3,6-diaminoacridine derivatives with human serum albumin (HSA) have demonstrated the utility of this approach. nih.gov The quenching of HSA's intrinsic fluorescence upon the addition of the acridine derivative can be analyzed using the Stern-Volmer equation. This analysis helps in calculating the Stern-Volmer quenching constant (Ksv), which provides a measure of the efficiency of quenching. nih.gov
Furthermore, for static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined from the fluorescence data. nih.gov Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated by performing the fluorescence titration experiments at different temperatures. nih.gov These parameters provide valuable information about the forces driving the interaction, such as hydrophobic interactions, hydrogen bonding, or van der Waals forces. nih.gov
Another spectroscopic technique, Förster Resonance Energy Transfer (FRET), can be employed to estimate the distance between the bound ligand (acceptor) and a fluorescent amino acid residue on the protein (donor). nih.govnih.gov The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "spectroscopic ruler" for measuring molecular distances. nih.gov
The following table summarizes the kind of data that can be obtained from spectroscopic studies of protein-acridine derivative interactions, based on studies of similar compounds.
| Parameter | Description | Typical Method of Determination | Significance |
| Binding Constant (Ka) | Measures the strength of the interaction between the ligand and the protein. | Fluorescence Quenching | A higher Ka value indicates a stronger binding affinity. |
| Number of Binding Sites (n) | Indicates the stoichiometry of the ligand-protein complex. | Fluorescence Quenching | Provides information on how many ligand molecules bind to a single protein molecule. |
| Stern-Volmer Constant (Ksv) | Describes the efficiency of fluorescence quenching. | Stern-Volmer Analysis | Helps to distinguish between static and dynamic quenching mechanisms. |
| Thermodynamic Parameters (ΔG, ΔH, ΔS) | Provide insight into the spontaneity and driving forces of the binding process. | Temperature-Dependent Fluorescence Titration | Negative ΔG indicates a spontaneous interaction. The signs and magnitudes of ΔH and ΔS reveal the nature of the interacting forces. |
| Binding Distance (r) | The distance between the ligand and a specific site on the protein. | Förster Resonance Energy Transfer (FRET) | Helps to map the binding site of the ligand on the protein. |
This table is illustrative and based on methodologies applied to related acridine compounds.
Computational Approaches to Protein Docking
Computational docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of a small molecule when it forms a complex with a larger molecule, typically a protein. This method is instrumental in understanding the molecular basis of ligand-protein interactions and can guide the design of new therapeutic agents.
The process of docking this compound to a target protein involves several key steps. First, a three-dimensional structure of the target protein is required, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The structure of this compound can be generated and optimized using computational chemistry software.
Docking algorithms then systematically explore the conformational space of the ligand within the defined binding site of the protein. These algorithms generate a large number of possible binding poses and use a scoring function to estimate the binding affinity for each pose. The scoring functions are mathematical models that approximate the free energy of binding, taking into account factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.
The results of a docking study are typically presented as a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. The docking score provides a quantitative measure of the predicted binding affinity. For instance, studies on other acridine derivatives have utilized molecular docking to predict their interaction with various protein targets. ugm.ac.idugm.ac.id These studies often report docking scores in units of kcal/mol, where a more negative value indicates a more favorable binding interaction. ugm.ac.id
Analysis of the top-ranked docking pose can reveal specific molecular interactions that stabilize the complex. This includes identifying the amino acid residues in the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the acridine ring system of this compound.
The insights gained from molecular docking can be used to:
Identify potential protein targets for this compound.
Elucidate the key interactions responsible for its biological activity.
Guide the chemical modification of the molecule to improve its binding affinity and selectivity.
Explain experimental observations, such as structure-activity relationships.
The following table outlines the key outputs and their significance in a typical computational docking study of a small molecule like this compound.
| Output | Description | Significance |
| Docking Score | A numerical value representing the predicted binding affinity of the ligand to the protein. | A lower (more negative) score generally indicates a more stable ligand-protein complex. |
| Binding Pose | The predicted three-dimensional orientation of the ligand within the protein's binding site. | Provides a visual representation of how the ligand fits into the active site. |
| Interacting Residues | The specific amino acid residues of the protein that are in close contact with the ligand. | Helps to identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of a docked ligand and a reference ligand (if available). | A low RMSD value indicates that the docking protocol can accurately reproduce a known binding mode. ugm.ac.id |
This table is illustrative of the general outputs from molecular docking studies.
Applications in Materials Science and Photonic Technologies
Polymer and Copolymer Synthesis Incorporating 2,7-Dimethylacridine-3,6-diamine
The presence of two primary amine groups makes this compound an ideal monomer for polymerization reactions, particularly for the synthesis of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them crucial in the electronics and aerospace industries. azom.commdpi.comsci-hub.se
Synthesis of Acridine-Containing Polyimides and Copolyimides
This compound serves as a diamine monomer in polycondensation reactions with various aromatic dianhydrides to form acridine-containing polyimides. The synthesis is typically a two-step process. azom.comsci-hub.se First, the diamine and a dianhydride, such as pyromellitic dianhydride (PMDA), 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), or 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), are reacted in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at room temperature. azom.comnih.gov This step forms a soluble poly(amic acid) precursor. azom.comnih.gov In the second step, the poly(amic acid) solution is cast into a film and then thermally or chemically treated to induce cyclodehydration (imidization), resulting in the final, robust polyimide film. azom.comnih.gov
Research has demonstrated the use of Acridine (B1665455) Yellow for the synthesis of five-membered ring polyimides with dianhydrides like PMDA, BTDA, and 6FDA. Furthermore, it can be used as a comonomer in the synthesis of copolyimides. For instance, copolyimides have been synthesized by the polycondensation of a dianhydride (like 6FDA or BTDA) with a mixture of two different diamines, such as 3,6-diaminoacridine and 4,4′-(9H-fluoren-9-ylidene)bisphenylamine (FBPA). By varying the molar percentage of the acridine-containing diamine, the properties of the resulting copolymer can be finely tuned.
The general reaction scheme for the synthesis of a polyimide from this compound and a dianhydride is a well-established method for creating these high-performance polymers. azom.comcore.ac.uk
Optoelectronic and Thermal Characteristics of Polymeric Materials
The incorporation of the this compound moiety into a polyimide backbone imparts distinct optoelectronic and thermal properties to the resulting material. The acridine unit acts as a chromophore, influencing the polymer's light absorption and emission characteristics.
Optoelectronic Properties: Acridine-containing polyimides and copolyimides are known to be photoactive. The UV-visible absorption and photoluminescence spectra of these polymers are dominated by the acridine moieties. Studies on related acridine copolyimides show that excitation energy can be efficiently transferred from other parts of the polymer chain (like fluorene (B118485) units) to the acridine units, which then emit light, typically in the green-yellow region of the spectrum. This energy transfer makes them potential candidates for light-emitting materials in optoelectronic devices. researchgate.net The films produced from these resins are often transparent and can have a characteristic yellow hue. azom.com
Thermal Characteristics: Aromatic polyimides are defined by their exceptional thermal stability. mdpi.com The rigid structure of the acridine unit contributes to high glass transition temperatures (Tg) and excellent thermal decomposition resistance. Thermogravimetric analysis (TGA) of acridine-containing copolyimides has shown that these materials are stable at very high temperatures, with the temperature for 10% weight loss (T10) often exceeding 500°C. mdpi.comresearchgate.net This high thermal stability is critical for applications in microelectronics and other areas where materials are exposed to high processing or operating temperatures. mdpi.comsci-hub.se
| Property | Typical Value/Characteristic | Source |
| Synthesis Method | Two-step polycondensation via poly(amic acid) | azom.comsci-hub.se |
| Common Dianhydrides | 6FDA, BTDA, PMDA | |
| Optical Properties | Photoactive, light emission in the green-yellow spectrum | researchgate.net |
| Thermal Stability (T10) | Often > 500°C | mdpi.comresearchgate.net |
| Glass Transition (Tg) | High, contributes to dimensional stability | mdpi.comresearchgate.net |
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Properties
The electroluminescent nature of the acridine core makes this compound and its derivatives highly attractive for use in Organic Light-Emitting Diodes (OLEDs). These materials can function in various roles within the OLED architecture, including as emitters, hosts, or as components in charge-transporting layers.
Emitter Applications in Fluorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs
Acridine derivatives are effective emitters in OLEDs. In fluorescent OLEDs, they can be used as a dopant in a host material, where they emit light upon exciton (B1674681) recombination. The dimethylacridine core is a component in some advanced emitter designs, including those that exhibit Thermally Activated Delayed Fluorescence (TADF).
TADF is a mechanism that allows OLEDs to harvest both singlet (25%) and triplet (75%) excitons without using heavy metals, potentially achieving 100% internal quantum efficiency. researchgate.net This process relies on molecules with a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). researchgate.net In such molecules, non-emissive triplet excitons can be converted to emissive singlet excitons through a process called reverse intersystem crossing (RISC). researchgate.net Donor-Acceptor (D-A) type molecules, where an electron-donating unit is linked to an electron-accepting unit, are a common strategy for achieving a small ΔEST. The bulky, electron-donating 9,9-dimethylacridine unit is frequently used as the donor in high-efficiency blue and yellow TADF emitters. researchgate.net Solution-processed OLEDs using TADF emitters that incorporate a bulky acridine donor have demonstrated high external quantum efficiencies (EQEs) of up to 17.3% for blue emission. researchgate.net
Host Material Design in OLED Architectures
In addition to being emitters, derivatives of dimethylacridine are highly effective as host materials in the emissive layer of OLEDs, particularly for phosphorescent and TADF dopants. vu.ltresearchgate.net A host material's primary role is to facilitate charge transport and efficiently transfer energy to the dopant (emitter) molecules. vu.lt
Key requirements for a host material include:
High Triplet Energy (T1): The host's T1 energy must be higher than that of the dopant to prevent the back-transfer of energy and efficiently confine the triplet excitons on the guest emitter. vu.lt
Bipolar Charge Transport: A good host should be able to transport both holes and electrons to ensure a balanced recombination zone within the emissive layer. nih.gov
Thermal and Morphological Stability: The material must be stable under the temperatures used for device fabrication and operation. vu.lt
Donor-acceptor strategies are employed to design bipolar host materials. By combining an acridine donor with an acceptor moiety like pyrimidine, it is possible to create hosts with high triplet energies (up to 3.07 eV) and good thermal stability. vu.lt Such hosts have been successfully used to fabricate efficient blue TADF OLEDs with low efficiency roll-off at high brightness. vu.lt
| OLED Application | Role of (Dimethyl)acridine | Key Properties/Performance | Source |
| Emitter | Donor unit in TADF molecules | Small ΔEST, enables RISC, high EQE (up to 17.3%) | researchgate.netresearchgate.net |
| Host Material | Donor unit in bipolar hosts | High T1 energy (>3.0 eV), balanced charge transport | vu.ltresearchgate.net |
Exciplex Formation and Energy Transfer Mechanisms in OLEDs
An exciplex, or excited-state complex, is an excited-state species formed between two different molecules, typically an electron donor and an electron acceptor, when one is in the excited state. mdpi.com In OLEDs, exciplexes often form at the interface between the hole-transporting layer (HTL) and the electron-transporting layer (ETL) if the HTL material acts as a donor and the ETL material acts as an acceptor. mdpi.comacs.org
The acridine moiety, being electron-rich, can act as a potent electron donor. When a material containing the this compound core is used in a layer adjacent to a layer of an acceptor-type material, an interfacial exciplex can be formed. researchgate.netmdpi.com This formation is characterized by a new, broad, and red-shifted emission band in the electroluminescence spectrum that is not present in the photoluminescence of either individual material. bohrium.com
Exciplex emission can be a source of light itself, often used to create white OLEDs by combining the exciplex emission with emission from another layer. acs.org Alternatively, the energy from the exciplex can be efficiently transferred to a dopant emitter within the emitting layer. mdpi.com Some exciplexes exhibit TADF characteristics due to a naturally small ΔEST, allowing them to harvest triplet excitons and use them for light emission or for energy transfer to a fluorescent or phosphorescent guest emitter, significantly boosting device efficiency. mdpi.com The use of acridan-based donors in exciplex-forming systems has shown potential for achieving high-efficiency OLEDs, with some devices showing EQEs as high as 7.6%. researchgate.net
Development of Fluorescent Probes and Sensors
The inherent fluorescence of the acridine scaffold, characterized by its rigid, planar structure, makes this compound and its relatives ideal candidates for the construction of fluorescent probes. These probes can be designed to signal the presence of specific analytes or changes in their environment through alterations in their fluorescence emission.
Fluorescent Dyes for Biological Imaging and Histological Staining
Derivatives of 3,6-diaminoacridine have a long-standing history in biological sciences as fluorescent stains. The parent compound, proflavine (B1679165) (3,6-diaminoacridine), is a well-known histological stain that intercalates into the DNA of cell nuclei, emitting a characteristic fluorescence that allows for clear visualization of nuclear structures under a microscope. nih.gov This property is crucial for cytological studies and the identification of cellular components. nih.gov
The addition of methyl groups at the 2 and 7 positions of the acridine ring, as in this compound, is anticipated to modulate its spectral properties. While specific studies on the histological applications of this particular derivative are not extensively documented, the fundamental mechanism of action is expected to be similar to that of proflavine. The interaction of these dyes with DNA is influenced by the base composition of the nucleic acid, with fluorescence being quenched to a greater extent by guanine-cytosine (GC) pairs compared to adenine-thymine (AT) pairs. nih.gov This differential fluorescence provides a basis for probing DNA structure and composition.
The fluorescence decay kinetics of these DNA-dye complexes typically exhibit a two-exponential decay, reflecting the heterogeneity of the binding sites. The longer lifetime component is often associated with the dye bound to AT-rich regions, while the shorter lifetime component is attributed to binding near GC pairs. nih.gov
Table 1: Acridine-Based Dyes in Histological Staining
| Compound Name | Parent Compound | Common Application | Mechanism of Action |
| This compound | Acridine | Potential histological stain | Intercalation into DNA |
| Proflavine (3,6-Diaminoacridine) | Acridine | Histological and cytological stain | Intercalation into DNA |
| Acridine Orange | Acridine | Staining of acidic organelles and nucleic acids | Intercalation and electrostatic interactions |
Probes for Specific Analyte Detection (e.g., pH, Nitroaromatic Compounds)
The versatile acridine skeleton allows for chemical modifications to create probes that are sensitive to specific analytes. The amino groups at the 3 and 6 positions of this compound can be functionalized to introduce recognition moieties for target molecules.
pH Sensing: Acridine derivatives have been successfully employed as fluorescent pH sensors. The protonation and deprotonation of the nitrogen atom in the acridine ring and the amino substituents can significantly alter the electronic structure of the molecule, leading to changes in its fluorescence emission. For instance, ratiometric near-infrared fluorescent probes based on hemicyanine dyes have been developed for the determination of mitochondrial pH. nih.gov These probes exhibit a ratiometric response to pH changes, which is a desirable feature for accurate and reliable sensing. nih.gov While direct studies on this compound for pH sensing are limited, its structural similarity to other pH-sensitive acridines suggests its potential in this area. The development of heterogeneous pH-sensing materials using immobilized acridine analogs has also been explored, demonstrating linear ratiometric fluorescence responses in physiologically important pH ranges. nih.gov
Nitroaromatic Compound Detection: The detection of nitroaromatic compounds is crucial due to their widespread use in explosives and their environmental toxicity. While specific research on this compound for this purpose is not prominent, the general principle of using fluorescent probes for their detection is well-established. The electron-deficient nature of nitroaromatic compounds can lead to fluorescence quenching of electron-rich fluorescent dyes through photoinduced electron transfer. Although a study on an acridone-derived fluorescent probe for nitroreductase was retracted, the concept highlights the potential of acridine structures in this detection realm. nist.gov The electron-donating amino groups on the this compound backbone could potentially interact with nitroaromatic compounds, making it a candidate for the development of such sensors.
Ratiometric Fluorescence Sensing Strategies
Ratiometric fluorescence sensing is a powerful technique that offers enhanced accuracy and reliability by taking the ratio of fluorescence intensities at two different wavelengths. This approach can effectively cancel out variations in probe concentration, excitation light intensity, and instrumental efficiency.
Acridine-based dyes are well-suited for the design of ratiometric probes. The development of ratiometric near-infrared fluorescent probes for mitochondrial pH, based on the through-bond energy transfer (TBET) from a cyanine (B1664457) donor to a hemicyanine acceptor, showcases a sophisticated ratiometric sensing strategy. nih.gov In these systems, a change in the environment, such as pH, triggers a change in the efficiency of energy transfer, leading to a ratiometric change in the fluorescence output.
While specific ratiometric probes built from this compound have not been extensively reported, the fundamental principles of ratiometric sensing can be applied to this compound. By strategically modifying its structure to incorporate a second fluorophore or to induce a significant shift in its emission spectrum in response to an analyte, ratiometric sensors based on this scaffold can be envisioned. The development of such probes would represent a significant advancement in the application of this compound in materials science and photonic technologies.
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Enhanced Derivatives with Tunable Properties
The development of new synthetic methodologies is crucial for creating derivatives of the 2,7-Dimethylacridine-3,6-diamine scaffold with precisely tuned electronic, steric, and photophysical properties. Modern synthetic chemistry is moving beyond traditional methods towards more efficient, sustainable, and versatile approaches.
Recent advancements include the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for acridine (B1665455) derivatives. rsc.org This high-speed method is considered a green chemistry approach due to its efficiency. rsc.org Another promising avenue is the development of metal-free catalytic systems and one-pot synthesis procedures, which simplify the preparation of complex acridine structures and reduce waste. sioc-journal.cn
Researchers are also exploring innovative cascade strategies, such as the ipso-oxidation of allyl ether followed by a decarboxylative aromatization, to construct novel heterocyclic systems related to the acridine core. sioc-journal.cn The synthesis of heteroatom-containing analogues, such as oxa and thia acridones, has been achieved through the condensation of salicylic (B10762653) or thiosalicylic acids with phloroglucinol, expanding the chemical space of acridine-based compounds. acs.org These strategies allow for the introduction of diverse functional groups, which can modulate the compound's hydrophobicity, ability to engage in hydrogen bonding, and electronic characteristics, thereby tailoring them for specific applications. mdpi.comresearchgate.net
Table 1: Emerging Synthetic Methodologies for Acridine Derivatives
| Synthetic Strategy | Key Advantages | Example Application |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, eco-friendly. rsc.org | Synthesis of acridine derivatives using a Co/C catalyst from rice husks. rsc.org |
| Metal-Free Catalysis | Avoids toxic metal contaminants, cost-effective. sioc-journal.cn | C-H bond functionalization for the synthesis of quinoline (B57606) carboxaldehydes. sioc-journal.cn |
| One-Pot Synthesis | Increased efficiency, reduced waste, simplified purification. sioc-journal.cn | Multi-component pathway for acridine synthesis. rsc.org |
| Cascade Reactions | Construction of complex molecules in a single operation. sioc-journal.cn | Synthesis of N-Alkyl Pyrroles via oxocarbenium activation. sioc-journal.cn |
| Heteroatom Incorporation | Creates analogues with novel properties (e.g., oxa/thia acridones). acs.org | Condensation of salicylic/thiosalicylic acids to form acridone (B373769) analogues. acs.org |
Advanced Characterization Methodologies for Complex Interactions
A deeper understanding of how this compound and its derivatives interact with biological macromolecules and other materials is essential for their rational design and application. Future research will increasingly rely on a suite of advanced biophysical and analytical techniques to elucidate these complex interactions at a molecular level.
Techniques such as Circular Dichroism (CD) spectroscopy are invaluable for studying the conformational changes in biomolecules like DNA and proteins upon binding with acridine derivatives. nih.govnih.govresearchgate.net CD spectra provide information on the spatial arrangement of the molecules, revealing, for instance, whether a compound intercalates into the DNA helix or binds to its grooves. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly two-dimensional (2D-NMR) studies, offers high-resolution structural insights. nih.govnih.gov It can unequivocally demonstrate the precise binding mode, such as identifying the specific base pair steps where an acridine chromophore intercalates and the orientation of its side chains within the DNA grooves. nih.govnih.gov
UV-Thermal Denaturation experiments are used to determine the stability of biomolecular complexes. researchgate.net By measuring the melting temperature (Tm) of DNA in the presence and absence of an acridine derivative, researchers can quantify the stabilizing effect of the compound, which is a key indicator of strong binding. nih.govnih.gov Other methods like fluorescence quenching assays and plasmid unwinding assays provide complementary data on binding affinity and mode. nih.govnih.gov
Table 2: Advanced Techniques for Characterizing Acridine Derivative Interactions
| Characterization Technique | Information Obtained | Relevance to Acridine Derivatives |
|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Conformational changes in biomolecules (DNA, proteins). researchgate.net | Determines binding mode (e.g., intercalation vs. groove binding). nih.govnih.gov |
| 2D-NMR Spectroscopy | High-resolution 3D structure of the complex. nih.gov | Pinpoints specific atomic interactions between the acridine and its target. nih.govnih.gov |
| UV-Thermal Denaturation | Thermodynamic stability (melting temperature, Tm) of the complex. researchgate.net | Quantifies the stabilization of DNA or other structures upon binding. nih.govnih.gov |
| Fluorescence Quenching Assays | Binding affinity and sequence selectivity. nih.gov | Studies the preference of derivatives for specific DNA sequences. nih.gov |
| Plasmid Unwinding Assays | Unwinding angle of supercoiled DNA. nih.gov | Confirms intercalative binding mode. nih.govnih.gov |
Rational Design of Biomolecular Probes with Tunable Specificity and Sensitivity
The planar, fluorescent core of acridine derivatives makes them an excellent scaffold for the development of biomolecular probes. The future in this area lies in the rational design of probes with highly tunable specificity and sensitivity for detecting proteins and nucleic acid sequences. nih.gov
One advanced strategy involves using DNA as a programmable scaffold. nih.gov By conjugating recognition elements such as peptides, small molecules, or antibodies to a DNA strand, and attaching an acridine derivative as a signaling unit, highly specific sensors can be constructed. The binding of the target protein to the recognition element can induce a conformational change in the DNA scaffold, leading to a measurable change in the acridine's fluorescence. nih.gov
The goal is to create "structure-switching" biosensors, where the interaction with the analyte triggers a distinct and robust signal. nih.gov The tunability comes from the ability to modify both the recognition element for a specific target and the acridine core to optimize its photophysical properties (e.g., emission wavelength, quantum yield) for the desired application. This approach moves beyond simple intercalating dyes to create sophisticated, multi-component systems for diagnostics and molecular research. researchgate.netnih.gov
Integration into Next-Generation Optoelectronic Devices and Advanced Materials
The potential of acridine derivatives extends beyond biology into materials science. The large, conjugated π-system of the acridine ring gives these compounds interesting electronic and photophysical properties, making them candidates for use in next-generation optoelectronic devices. sioc-journal.cn
As an alternative to traditional inorganic semiconductor materials, acridine derivatives are being explored for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. sioc-journal.cnmdpi.com Their ability to absorb and emit light can be finely tuned through synthetic modification of the acridine core, allowing for the creation of materials with specific colors and efficiencies. sioc-journal.cn
Furthermore, the planar structure and ability to self-assemble can be exploited in the development of advanced materials. mdpi.com For example, incorporating acridine units into polymers or metal-organic frameworks (MOFs) could lead to materials with unique conductive, photoluminescent, or gas-storage properties. The inherent ability of acridines to interact with metal surfaces also makes them promising as corrosion inhibitors, where they can form a protective layer on the metal. mdpi.com Future research will focus on synthesizing robust and stable acridine-based materials and integrating them into functional devices.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,7-Dimethylacridine-3,6-diamine in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step reactions with substituted pyridine or acridine precursors. For example, analogous compounds (e.g., imidazo[4,5-c]pyridine derivatives) are synthesized via nucleophilic substitution using amines under reflux conditions in polar aprotic solvents like DMF. Post-synthesis purification via column chromatography and recrystallization is critical .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize reagent stoichiometry to minimize side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to verify methyl group positions and amine proton environments. Compare spectral data with structurally similar compounds (e.g., 1H-imidazo[4,5-c]pyridine-4,6-diamine derivatives, where methyl substituents produce distinct splitting patterns ). Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity (>95%) .
Q. What safety precautions are necessary when handling this compound hydrochloride?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard classification:
- GHS Hazards : Acute toxicity (oral/dermal/inhalation), skin/eye irritation, and potential carcinogenicity .
- Handling Protocol : Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in airtight containers at recommended temperatures .
Advanced Research Questions
Q. How should researchers design experiments to investigate the stability of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Variables : Temperature (25°C–60°C), humidity (40%–80% RH), and light exposure.
- Analysis : Monitor degradation via HPLC-UV at regular intervals. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
- Data Interpretation : Compare degradation products with synthetic impurities using LC-MS .
Q. What analytical approaches are suitable for resolving contradictions in spectral data (e.g., NMR, MS) of this compound derivatives?
- Methodological Answer :
- NMR Ambiguities : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals caused by methyl groups or amine protons .
- MS Fragmentation Patterns : Compare experimental data with computational predictions (e.g., in silico fragmentation tools) to validate structural assignments .
- Case Study : For imidazo[4,5-c]pyridine analogs, discrepancies in aromatic proton signals were resolved by X-ray crystallography .
Q. What methodologies are recommended for studying the interaction between this compound and biological macromolecules?
- Methodological Answer :
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity constants (Kd).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with DNA or proteins .
Data Presentation and Reproducibility
Q. How should researchers present contradictory data on the compound’s toxicity or reactivity?
- Methodological Answer :
- Transparency : Clearly report experimental conditions (e.g., solvent purity, instrument calibration) that may affect outcomes .
- Statistical Analysis : Use ANOVA or t-tests to assess significance of discrepancies. Provide raw data in supplementary materials .
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
